molecular formula C13H18N2O3 B12969839 tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate

tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate

Cat. No.: B12969839
M. Wt: 250.29 g/mol
InChI Key: NBFMYHZNQMZLIJ-UHFFFAOYSA-N
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Description

tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropoxy group, and a pyridinyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate typically involves the reaction of 6-cyclopropoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Hydrolysis: Corresponding amine and tert-butanol.

Scientific Research Applications

Chemistry: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology and Medicine: In biological research, carbamates are often used to modify biomolecules, such as peptides and proteins, to study their structure and function. The stability of the tert-butyl group makes it useful in various biochemical assays.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates, particularly those that require selective protection and deprotection of amine groups during multi-step synthesis.

Mechanism of Action

The mechanism by which tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon removal under acidic conditions, the amine is liberated, allowing further functionalization .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (6-cyclopropoxypyridin-3-yl)carbamate is unique due to the presence of the cyclopropoxy group, which can impart different steric and electronic properties compared to other similar carbamates. This can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-(6-cyclopropyloxypyridin-3-yl)carbamate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-7-11(14-8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16)

InChI Key

NBFMYHZNQMZLIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC2CC2

Origin of Product

United States

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